1-(4-Phenoxyphenyl)piperazine
Overview
Description
1-(4-Phenoxyphenyl)piperazine is an organic compound with the molecular formula C16H18N2O. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry .
Mechanism of Action
Target of Action
1-(4-Phenoxyphenyl)piperazine primarily targets the Leukotriene A-4 hydrolase (LTA4H) . This enzyme plays a crucial role in the biosynthesis of the proinflammatory mediator leukotriene B4 . It also has aminopeptidase activity .
Mode of Action
The compound interacts with its target, LTA4H, and inhibits its activity . This interaction results in changes in the biochemical pathways associated with inflammation. In addition, piperazine compounds, which include this compound, are known to act as GABA receptor agonists , causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .
Biochemical Pathways
The inhibition of LTA4H affects the biosynthesis of leukotriene B4, a proinflammatory mediator . This can lead to a reduction in inflammation, providing potential therapeutic benefits in conditions associated with inflammation. Furthermore, the agonistic action on GABA receptors influences the neurotransmission processes .
Pharmacokinetics
They serve as hydrogen bond donors/acceptors, tuning the interactions with receptors and increasing water solubility and bioavailability .
Result of Action
The inhibition of LTA4H and the agonistic action on GABA receptors can lead to a reduction in inflammation and potential paralysis of parasites . This makes this compound potentially useful in the treatment of inflammatory conditions and parasitic infections.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the formation of diverse architectures of the compound can be induced by different anionic structures, influencing the crystallization ratio, the protonated number, and the final structures . This suggests that the compound’s action, efficacy, and stability can be affected by the chemical environment.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 1-(4-Phenoxyphenyl)piperazine are not fully understood. It is known that piperazine derivatives can interact with various enzymes, proteins, and other biomolecules. For instance, some piperazine derivatives have shown excellent performance as anti-cancer drugs, inducing apoptosis and suppressing the proliferation of cancer cells .
Cellular Effects
This compound and its derivatives have been shown to have significant effects on various types of cells. For example, some piperazine compounds have demonstrated cytotoxic effects on glioblastoma and cervix cancer cells . They have also shown anti-proliferative effects against prostate cancer cell lines .
Molecular Mechanism
It is known that piperazine derivatives can induce apoptosis in cancer cells . This suggests that this compound may interact with biomolecules, inhibit or activate enzymes, and cause changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that piperazine derivatives can induce diverse architectures, influencing the crystallization ratio, the protonated number, and the final structures .
Dosage Effects in Animal Models
It is known that some piperazine compounds have shown anti-nociceptive and anti-inflammatory effects at certain dosages .
Metabolic Pathways
It is known that piperazine derivatives can induce up-regulation of key enzymes of cholesterol and lipid biosynthesis .
Transport and Distribution
It is known that piperazine derivatives can enhance transepithelial transport with minimal cytotoxicity .
Subcellular Localization
It is known that the prediction of subcellular localization of proteins from their amino acid sequences has a long history in bioinformatics and is still actively developing .
Preparation Methods
The synthesis of 1-(4-Phenoxyphenyl)piperazine can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method typically involves the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU, leading to the formation of protected piperazines. Deprotection of these intermediates with PhSH followed by selective intramolecular cyclization yields the desired piperazine derivative .
Another method involves the reaction of 4-phenoxyaniline with piperazine in the presence of a suitable catalyst. This reaction can be carried out under reflux conditions in a solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography to obtain high purity this compound .
Chemical Reactions Analysis
1-(4-Phenoxyphenyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced piperazine derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction results in the formation of amines or other reduced derivatives.
Scientific Research Applications
1-(4-Phenoxyphenyl)piperazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
1-(4-Phenoxyphenyl)piperazine can be compared with other similar compounds, such as:
1-Phenylpiperazine: Known for its use as an intestinal permeation enhancer with minimal cytotoxicity.
1-(4-Methylphenyl)piperazine: Exhibits lower toxicity and similar efficacy compared to 1-phenylpiperazine.
1-(3-Phenoxyphenyl)piperazine: Another derivative with similar chemical properties but different biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-(4-phenoxyphenyl)piperazine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c1-2-4-15(5-3-1)19-16-8-6-14(7-9-16)18-12-10-17-11-13-18/h1-9,17H,10-13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEDIEUVYUSGIDQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=C(C=C2)OC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50978407 | |
Record name | 1-(4-Phenoxyphenyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50978407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62755-61-7 | |
Record name | 1-(4-Phenoxyphenyl)piperazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=62755-61-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-Phenoxyphenyl)piperazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062755617 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(4-Phenoxyphenyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50978407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-phenoxyphenyl)piperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.905 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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